molecular formula C13H12BrNO2 B577967 4-Bromo-2-((4-methoxybenzyl)oxy)pyridine CAS No. 1240620-32-9

4-Bromo-2-((4-methoxybenzyl)oxy)pyridine

Cat. No.: B577967
CAS No.: 1240620-32-9
M. Wt: 294.148
InChI Key: ZYEYUAMTSNHWBD-UHFFFAOYSA-N
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Description

4-Bromo-2-((4-methoxybenzyl)oxy)pyridine is an organic compound with the molecular formula C13H12BrNO2. It is a derivative of pyridine, substituted with a bromo group at the 4-position and a (4-methoxybenzyl)oxy group at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-((4-methoxybenzyl)oxy)pyridine typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-2-hydroxypyridine.

    Protection of Hydroxyl Group: The hydroxyl group is protected by reacting with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion.

    Purification: The product is purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-((4-methoxybenzyl)oxy)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

Scientific Research Applications

4-Bromo-2-((4-methoxybenzyl)oxy)pyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-((4-methoxybenzyl)oxy)pyridine involves its interaction with specific molecular targets. The bromo group can participate in halogen bonding, while the methoxybenzyl group can engage in π-π interactions with aromatic residues in proteins or enzymes. These interactions can modulate the activity of the target molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of the (4-methoxybenzyl)oxy group.

    4-Bromo-2-hydroxypyridine: Similar structure but with a hydroxyl group instead of the (4-methoxybenzyl)oxy group.

    4-Bromo-2-((4-methoxyphenyl)oxy)pyridine: Similar structure but with a (4-methoxyphenyl)oxy group instead of the (4-methoxybenzyl)oxy group.

Uniqueness

4-Bromo-2-((4-methoxybenzyl)oxy)pyridine is unique due to the presence of the (4-methoxybenzyl)oxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of complex molecules and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

4-bromo-2-[(4-methoxyphenyl)methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-16-12-4-2-10(3-5-12)9-17-13-8-11(14)6-7-15-13/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEYUAMTSNHWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677527
Record name 4-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240620-32-9
Record name 4-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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